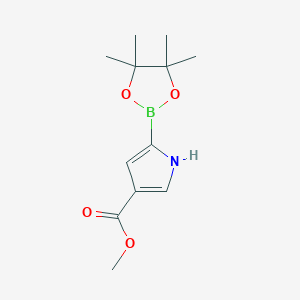

5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡咯-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki coupling reactions in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring and the boronic ester group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The boronic ester group in this compound could potentially participate in Suzuki coupling reactions, which are used to form carbon-carbon bonds. The pyrrole ring might also undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored under normal conditions. Pyrroles are aromatic and relatively stable, but they can be sensitive to air and moisture .科学研究应用

合成和结构分析

5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡咯-3-羧酸甲酯是一种硼酸酯中间体,在化学合成和结构分析中显示出重要的应用。Huang 等人(2021)对类似化合物进行了一项涉及三步取代反应的研究,通过光谱学和质谱确认了结构。他们的研究结果包括 X 射线衍射测量和使用密度泛函理论 (DFT) 的构象分析。这突出了该化合物在理解分子结构和物理化学性质方面的重要性,对材料科学和分子工程具有影响(Huang 等人,2021)。

表观遗传学研究

在表观遗传学领域,5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡咯-3-羧酸甲酯等化合物有助于理解 DNA 甲基化和去甲基化过程。Wu 和 Zhang(2017)回顾了 TET 双加氧酶在主动 DNA 去甲基化中的作用,这是一个对基因表达调控和胚胎发育至关重要的过程。这项研究有可能将此类化合物与 DNA 去甲基化的机制联系起来,可能影响未来在遗传学和分子生物学方面的研究(Wu & Zhang, 2017)。

药物应用

这些化合物还在药物研究中得到应用。例如,在 Li 等人(2014)的一项研究中,一种衍生物被用于合成一种新的神经精神和神经疾病候选药物。这强调了此类化合物在药物开发中的潜力,尤其是在需要复杂分子结构的领域(Li 等人,2014)。

作用机制

Mode of Action

The presence of the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) suggests that it may undergo reactions such as suzuki-miyaura cross-coupling , which is a common method for forming carbon-carbon bonds in organic synthesis.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate . .

安全和危害

未来方向

生化分析

Biochemical Properties

They can form reversible covalent bonds with proteins, particularly with serine and threonine residues . This property makes them useful in the design of enzyme inhibitors and proteasome inhibitors .

Cellular Effects

The specific effects of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate on cellular processes are currently unknown. Boronic esters have been shown to influence cell function by interacting with various cellular pathways. For instance, they can affect gene expression and cellular metabolism by modulating the activity of key enzymes .

Molecular Mechanism

Boronic esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that boronic esters are generally stable under physiological conditions .

Metabolic Pathways

Boronic esters are known to interact with various enzymes and cofactors .

Transport and Distribution

Boronic esters are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic esters are known to be involved in various cellular processes, which could potentially direct them to specific compartments or organelles .

属性

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-8(7-14-9)10(15)16-5/h6-7,14H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVMPMYZRFLSEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2890254.png)

![8-allyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2890255.png)

![N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide](/img/structure/B2890260.png)

![2-Chloro-N-[3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2890261.png)

![2-(Cyclopentylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2890265.png)

![Methyl (E)-4-[4-(3-cyanopyrazin-2-yl)-2-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2890271.png)